molecular formula C11H15NO B13060491 (1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Cat. No.: B13060491
M. Wt: 177.24 g/mol
InChI Key: IDFAEJQKQCDPLU-LLVKDONJSA-N
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Description

(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol: is a chiral compound with a unique structure that includes an indane moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Indanone Derivatives: One common method involves the reduction of indanone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting alcohol is then subjected to amination reactions to introduce the amino group.

    Amination of Indanol Derivatives: Another approach is the direct amination of indanol derivatives using reagents like ammonia or amines in the presence of catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalytic hydrogenation and continuous flow processes are commonly employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols using agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives. Reagents such as alkyl halides or acyl chlorides are typically used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Simpler amines, alcohols.

    Substitution: Various substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Chiral Ligands: The compound is used as a building block for the synthesis of chiral ligands, which are essential in asymmetric catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding Studies: Its structure allows it to interact with various biological receptors, aiding in the study of receptor-ligand interactions.

Medicine:

    Drug Development: The compound’s potential biological activities make it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry:

    Material Science: It is used in the synthesis of materials with specific optical properties, useful in the development of advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological receptors and enzymes. Its indane moiety allows it to fit into specific binding sites, modulating the activity of the target molecules. The amino group can form hydrogen bonds, enhancing its binding affinity. Pathways involved include neurotransmitter modulation and enzyme inhibition.

Comparison with Similar Compounds

  • (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)ethanol
  • (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Uniqueness:

  • Chirality: The (1S) configuration provides unique stereochemical properties, influencing its biological activity.
  • Indane Moiety: The presence of the indane moiety distinguishes it from other amino alcohols, contributing to its specific interactions with biological targets.

This detailed article should provide a comprehensive overview of (1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, with CAS number 1568230-04-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₁H₁₅NO
  • Molecular Weight: 177.24 g/mol
  • Structure: The compound features an amino group and a dihydroindene moiety, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its effects on neurodegenerative diseases.

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective properties. The presence of an amino group may enhance its interaction with neurotransmitter systems, similar to other amino alcohols known for neuroprotective effects.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:

  • Interact with Receptors : The amino alcohol structure allows for potential binding to various neurotransmitter receptors.
  • Modulate Signaling Pathways : Similar compounds have been shown to influence pathways involved in apoptosis and cell proliferation.
  • Exhibit Antioxidant Properties : Compounds containing indene structures often display antioxidant activity, which could contribute to their neuroprotective effects.

Case Studies and Research Findings

Recent studies have highlighted the importance of structure-function relationships in designing effective therapeutic agents based on this compound:

Case Study 1: Anticancer Screening

In a study evaluating various derivatives of amino alcohols, it was found that modifications to the indene moiety significantly influenced anticancer activity. The most potent derivatives exhibited IC₅₀ values in the low micromolar range against multiple cancer types.

Case Study 2: Neuroprotective Potential

Research on similar compounds has shown promising results in models of neurodegeneration, suggesting that this compound could be further explored for its neuroprotective capabilities.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethanol

InChI

InChI=1S/C11H15NO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11,13H,1-3,7,12H2/t11-/m1/s1

InChI Key

IDFAEJQKQCDPLU-LLVKDONJSA-N

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)[C@@H](CN)O

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(CN)O

Origin of Product

United States

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